N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
CAS No.: 1351615-14-9
Cat. No.: VC4079479
Molecular Formula: C27H32N4O6
Molecular Weight: 508.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351615-14-9 |
|---|---|
| Molecular Formula | C27H32N4O6 |
| Molecular Weight | 508.6 |
| IUPAC Name | oxalic acid;2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide |
| Standard InChI | InChI=1S/C25H30N4O2.C2H2O4/c1-2-14-26-25(30)18-28-15-12-20(13-16-28)17-29-23-11-7-6-10-22(23)27-24(29)19-31-21-8-4-3-5-9-21;3-1(4)2(5)6/h2-11,20H,1,12-19H2,(H,26,30);(H,3,4)(H,5,6) |
| Standard InChI Key | LPXUHPFWIGTBLE-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)CN1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O |
| Canonical SMILES | C=CCNC(=O)CN1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, oxalic acid; 2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide, highlights its key functional groups . The benzimidazole moiety, a bicyclic aromatic system, is substituted at the 1-position with a piperidine ring via a methylene linker. The piperidine nitrogen is further functionalized with an acetamide group bearing an N-allyl substituent. The oxalate counterion enhances solubility, a common strategy in pharmaceutical salt formation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1351615-14-9 |
| Molecular Formula | C<sub>27</sub>H<sub>32</sub>N<sub>4</sub>O<sub>6</sub> |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | Oxalic acid; 2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide |
| Key Functional Groups | Benzimidazole, Piperidine, Acetamide, Allyl, Oxalate |
The benzimidazole ring system is electron-rich, enabling π-π stacking interactions with biological targets, while the piperidine ring introduces conformational flexibility, potentially enhancing receptor binding . The allyl group may participate in radical-mediated reactions or serve as a synthetic handle for further derivatization .
Chemical Reactivity and Stability
The compound’s reactivity is influenced by its functional groups:
-
Benzimidazole: Susceptible to electrophilic substitution at the 5- and 6-positions; resistant to oxidation due to aromatic stabilization .
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Piperidine: Basic nitrogen (pK<sub>a</sub> ~11) can protonate under acidic conditions, affecting solubility .
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Allyl Group: Participates in radical chain reactions, as demonstrated in studies where allyl acetamides undergo cyclization via iminyl radicals .
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Oxalate Counterion: Decarboxylates at elevated temperatures, releasing CO<sub>2</sub> and forming acetic acid derivatives .
Stability studies under varying pH and temperature conditions are essential for pharmaceutical applications. For example, the oxalate salt likely exhibits improved aqueous solubility compared to the free base, though it may hydrolyze in strongly alkaline media .
Biological Activity and Mechanism
Although direct bioactivity data for this compound are scarce, structurally related benzimidazole-piperidine hybrids exhibit diverse pharmacological profiles:
Table 2: Reported Activities of Structural Analogs
The histamine H<sub>3</sub> receptor (H<sub>3</sub>R) is a promising target for neurological disorders. Compounds with benzimidazole-piperidine scaffolds demonstrate high affinity for H<sub>3</sub>R, modulating neurotransmitter release . Molecular docking studies suggest that the benzimidazole moiety engages in hydrogen bonding with Asp<sup>114</sup> in the receptor’s binding pocket, while the piperidine nitrogen interacts with Glu<sup>206</sup> .
In anticancer contexts, benzimidazole derivatives inhibit tubulin polymerization or kinase activity. For instance, casein kinase 1 (CK1) inhibitors containing piperidine rings show efficacy in myelodysplastic syndromes and acute myeloid leukemia . The allyl group in this compound may enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapies .
| Objective | Methodology | Expected Outcome |
|---|---|---|
| H<sub>3</sub>R binding affinity | Radioligand displacement assays | IC<sub>50</sub> < 100 nM |
| Blood-brain barrier permeability | PAMPA assay | Pe > 5 × 10<sup>−6</sup> cm/s |
| In vivo efficacy in neuroinflammation | Murine LPS model | 30% reduction in TNF-α |
Future synthetic efforts should focus on introducing electron-withdrawing groups on the benzimidazole ring to enhance metabolic stability or modifying the allyl chain to modulate lipophilicity . Additionally, prodrug strategies utilizing the oxalate moiety could improve oral bioavailability .
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